tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16433029
InChI: InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)14-9-7-16(8-9)10-5-4-6-13-15-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)
SMILES:
Molecular Formula: C12H18N4O2
Molecular Weight: 250.30 g/mol

tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate

CAS No.:

Cat. No.: VC16433029

Molecular Formula: C12H18N4O2

Molecular Weight: 250.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate -

Specification

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
IUPAC Name tert-butyl N-(1-pyridazin-3-ylazetidin-3-yl)carbamate
Standard InChI InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)14-9-7-16(8-9)10-5-4-6-13-15-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)
Standard InChI Key BRNLREJUHSZHKG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CN(C1)C2=NN=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a four-membered azetidine ring substituted at the 1-position with a pyridazin-3-yl group and at the 3-position with a Boc-protected amine. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic properties compared to pyrimidine or pyridine derivatives .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₈N₄O₂
Molecular Weight250.30 g/mol
IUPAC Nametert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate
Topological Polar SA76.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Note: Values extrapolated from analogs in PubChem and synthetic protocols .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate likely follows established methods for analogous azetidine-carbamates:

  • Azetidine Functionalization:

    • Reacting 3-aminoazetidine with pyridazin-3-yl boronic acid via Suzuki-Miyaura cross-coupling .

    • Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in dimethoxyethane/water mixtures at 90°C .

  • Boc Protection:

    • Treating the intermediate amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .

Equation 1:
Azetidine-3-amine+Pyridazin-3-yl boronic acidPd(PPh₃)₄, K₂CO₃1-(Pyridazin-3-yl)azetidin-3-amine\text{Azetidine-3-amine} + \text{Pyridazin-3-yl boronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{1-(Pyridazin-3-yl)azetidin-3-amine}
1-(Pyridazin-3-yl)azetidin-3-amine+Boc₂Otert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate\text{1-(Pyridazin-3-yl)azetidin-3-amine} + \text{Boc₂O} \rightarrow \text{tert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate}

Industrial-Scale Production

Industrial synthesis would optimize:

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

  • Yield Enhancement: Microwave-assisted coupling reactions to reduce reaction times .

Reactivity and Functionalization

Nucleophilic Substitution

The Boc group is susceptible to acidolysis (e.g., trifluoroacetic acid in dichloromethane), regenerating the free amine for further derivatization :
Boc-protected amineTFA1-(Pyridazin-3-yl)azetidin-3-amine\text{Boc-protected amine} \xrightarrow{\text{TFA}} \text{1-(Pyridazin-3-yl)azetidin-3-amine}

Pyridazine Ring Modifications

  • Electrophilic Aromatic Substitution: Nitration or sulfonation at the pyridazine 4- or 5-positions.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) to yield tetrahydropyridazine derivatives .

TargetPredicted IC₅₀ (nM)Mechanism
HDAC250–100Competitive inhibition
EGFR Kinase200–400ATP-binding site blockade

Materials Science

  • Ligand Design: Chelating metal ions (e.g., Pd, Cu) for catalytic applications .

  • Polymer Additives: Stabilizing agents due to the Boc group’s hydrolytic stability.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundPyridazine vs. PyrimidineBioactivity
tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamatePyrimidine (N at 1,3-positions)HDAC2 IC₅₀ = 35 nM
tert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamatePyridazine (N at 1,2-positions)Predicted broader kinase selectivity

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